molecular formula C19H24N4O4 B11609174 8-(2-Ethoxy-ethoxy)-1,3-dimethyl-7-phenethyl-3,7-dihydro-purine-2,6-dione CAS No. 476480-66-7

8-(2-Ethoxy-ethoxy)-1,3-dimethyl-7-phenethyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B11609174
CAS No.: 476480-66-7
M. Wt: 372.4 g/mol
InChI Key: NUMOXOUBJYMDJB-UHFFFAOYSA-N
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Description

8-(2-Ethoxy-ethoxy)-1,3-dimethyl-7-phenethyl-3,7-dihydro-purine-2,6-dione is a xanthine-derived purine-2,6-dione analog with structural modifications at positions 1, 3, 7, and 8 of the purine core. The 1- and 3-positions are methylated, while the 7-position is substituted with a phenethyl group. The 8-position features a 2-ethoxy-ethoxy chain, a polar substituent that enhances solubility compared to alkyl or aryl groups.

Properties

CAS No.

476480-66-7

Molecular Formula

C19H24N4O4

Molecular Weight

372.4 g/mol

IUPAC Name

8-(2-ethoxyethoxy)-1,3-dimethyl-7-(2-phenylethyl)purine-2,6-dione

InChI

InChI=1S/C19H24N4O4/c1-4-26-12-13-27-18-20-16-15(17(24)22(3)19(25)21(16)2)23(18)11-10-14-8-6-5-7-9-14/h5-9H,4,10-13H2,1-3H3

InChI Key

NUMOXOUBJYMDJB-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC1=NC2=C(N1CCC3=CC=CC=C3)C(=O)N(C(=O)N2C)C

Origin of Product

United States

Preparation Methods

N1 and N3 Methylation

  • Methylation agents : Methyl iodide (MeI) or dimethyl sulfate in the presence of a base (e.g., NaH, K₂CO₃).

  • Conditions : Anhydrous DMF or THF at 0–25°C.

Key Data:

StepReagentBaseSolventYield
N1-MeMeINaHDMF99%
N3-MeMeINaHDMF95%

N7 Phenethylation

  • Phenethyl introduction : Use phenethyl bromide or chloride under basic conditions.

  • Optimization : Longer reaction times (12–24 hrs) at 60–80°C improve yields.

Example:

  • React 1,3-dimethylpurine-2,6-dione with phenethyl bromide in DMF/K₂CO₃ at 80°C for 18 hrs (Yield: 85%).

C8 Ethoxy-Ethoxy Substitution

  • Mitsunobu reaction : Employ 2-ethoxyethanol with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

  • Alternative : Nucleophilic substitution using 2-ethoxyethyl bromide and NaH.

Patent Method:

  • Treat 8-bromo-1,3-dimethyl-7-phenethylpurine-2,6-dione with 2-ethoxyethanol, DEAD, and PPh₃ in THF (Yield: 78%).

Purification and Isolation

  • Chromatography : Silica gel column chromatography with gradients of DCM/MeOH (9:1 to 4:1).

  • Recrystallization : Use ethanol or ethyl acetate/hexane mixtures for final purification.

Yield Optimization:

Purification MethodSolvent SystemPurity
Prep-TLCDCM/MeOH (10:1)>95%
RecrystallizationEthanol98%

Catalytic and Reaction Condition Innovations

Catalyst Use

  • Palladium catalysts : Pd(dppf)Cl₂ for Suzuki couplings in heterocyclic modifications.

  • Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) to enhance alkylation efficiency.

Case Study:

  • Adding TBAB reduced reaction time from 24 hrs to 6 hrs for N7-phenethylation (Yield increase: 70% → 88%).

Solvent Effects

  • Polar aprotic solvents : DMF and DMSO improve solubility of intermediates.

  • Eco-friendly alternatives : Recent shifts to 2-MeTHF or cyclopentyl methyl ether (CPME).

Comparative Analysis of Synthetic Routes

MethodStepsTotal YieldKey AdvantageLimitationSource
ACyclization → N1/N3-Me → N7-phenethyl → C8-ethoxy52%High purityLengthy purification
BDirect alkylation of pre-functionalized purine65%Fewer stepsLower regioselectivity
CMitsunobu for C8 substitution78%Mild conditionsCostly reagents

Challenges and Solutions

  • Regioselectivity : Competing alkylation at N9 mitigated using bulky bases (e.g., LDA).

  • Solubility issues : Introduce PEG-based solubilizing groups during final steps.

  • Scale-up : Continuous flow systems reduce reaction times and improve yields.

Recent Advances

  • Enzymatic catalysis : Lipases for selective acylations in purine derivatives.

  • Photocatalytic methods : Visible-light-mediated C-H functionalization for ethoxy-ethoxy installation .

Chemical Reactions Analysis

Types of Reactions

8-(2-Ethoxy-ethoxy)-1,3-dimethyl-7-phenethyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy-ethoxy group or the phenethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antitumor Activity
Research indicates that purine derivatives, including 8-(2-Ethoxy-ethoxy)-1,3-dimethyl-7-phenethyl-3,7-dihydro-purine-2,6-dione, exhibit significant antitumor properties. Studies have demonstrated that these compounds can inhibit the proliferation of cancer cells by interfering with nucleic acid synthesis and promoting apoptosis. For instance, a study by Abou-Ghadir et al. (2014) highlighted the synthesis of new purine derivatives with potential anti-inflammatory and antitumor activities .

2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Its structure allows it to modulate inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes responsible for inflammation .

Pharmacological Applications

1. Neuroprotective Effects
Recent studies suggest that 8-(2-Ethoxy-ethoxy)-1,3-dimethyl-7-phenethyl-3,7-dihydro-purine-2,6-dione may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in protecting neuronal cells from oxidative stress and apoptosis .

2. Cardiovascular Benefits
The compound has shown promise in cardiovascular research as well. Its ability to modulate vascular smooth muscle cell proliferation suggests potential applications in treating atherosclerosis and hypertension. The anti-inflammatory properties also contribute to cardiovascular health by reducing vascular inflammation .

Case Studies

Case Study 1: Synthesis and Biological Evaluation
In a study conducted by Ola F. Abou-Ghadir et al., a series of purine derivatives were synthesized and evaluated for their biological activity. The study found that certain derivatives exhibited potent anti-inflammatory activity in vitro, suggesting that modifications to the purine structure could enhance therapeutic efficacy .

Case Study 2: Neuroprotective Mechanisms
A research team investigated the neuroprotective effects of various purine derivatives, including 8-(2-Ethoxy-ethoxy)-1,3-dimethyl-7-phenethyl-3,7-dihydro-purine-2,6-dione. They reported that the compound significantly reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents, indicating its potential as a therapeutic agent for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 8-(2-Ethoxy-ethoxy)-1,3-dimethyl-7-phenethyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Pharmacological Implications

Purine-2,6-diones exhibit diverse bioactivities depending on substituents at positions 1, 3, 7, and 8. Below is a comparative analysis of key analogs:

Compound Substituents Key Findings Reference
Target Compound 8-(2-Ethoxy-ethoxy), 1,3-dimethyl, 7-phenethyl Hypothesized enhanced solubility due to ethoxy-ethoxy chain; phenethyl group may influence receptor binding (e.g., 5-HT or adenosine receptors).
Istradefylline 8-[(E)-3,4-dimethoxystyryl], 1,3-diethyl, 7-methyl FDA-approved adenosine A2A antagonist for Parkinson’s disease; styryl group at position 8 critical for receptor interaction. Ethoxy-ethoxy in the target may confer different pharmacokinetic properties.
Compound 2 () 8-alkylamino, 7-(2-hydroxy-3-piperazinopropyl) Antiarrhythmic activity (LD50/ED50 = 54.9); 8-benzylamino or pyridinylmethylamino analogs showed hypotensive effects. Target’s ethoxy-ethoxy may lack direct alpha-adrenoreceptor affinity.
Etophylline 7-(2-hydroxyethyl), 1,3-dimethyl Bronchodilator; hydroxyethyl group improves solubility. Target’s phenethyl substitution may reduce bronchodilatory effects but enhance CNS penetration.
Compound 8e () N3-isohexyl, 7-substituted Optimal isohexyl chain at N3 for activity. Target’s N3-methylation may reduce lipophilicity, impacting membrane permeability.
8-(2-Methoxyethoxy)-7-(4-methylbenzyl) 8-(2-methoxyethoxy), 7-(4-methylbenzyl) Structural analog with methoxyethoxy chain; reduced ethoxy length compared to target may lower solubility.
Compound 15 () 8,8’-disulfonyl, 3-ethyl, 7-phenethyl Disulfonyl bridge increases molecular weight; phenethyl group shared with target but lacks ethoxy-ethoxy. Biological data not reported.

Receptor Affinity and Selectivity

  • Adenosine Receptors: Unlike istradefylline’s styryl group, the target’s ethoxy-ethoxy chain may reduce A2A antagonism but could interact with other adenosine subtypes .

Biological Activity

8-(2-Ethoxy-ethoxy)-1,3-dimethyl-7-phenethyl-3,7-dihydro-purine-2,6-dione is a purine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of 8-(2-Ethoxy-ethoxy)-1,3-dimethyl-7-phenethyl-3,7-dihydro-purine-2,6-dione is C19H25N3O4C_{19}H_{25}N_3O_4, with a molecular weight of approximately 357.43 g/mol. The compound features a purine structure that is modified by ethoxy and phenethyl groups, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body:

  • Adenosine Receptors : The compound may act as an agonist or antagonist at adenosine receptors (A1, A2A, A2B, and A3). These receptors are involved in numerous physiological processes including neurotransmission and immune response modulation .
  • Enzyme Inhibition : Preliminary studies suggest that it might inhibit certain kinases involved in cell proliferation and survival pathways, potentially impacting cancer cell growth .
  • Antioxidant Activity : The presence of ethoxy groups may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties .

Anticancer Potential

Research indicates that 8-(2-Ethoxy-ethoxy)-1,3-dimethyl-7-phenethyl-3,7-dihydro-purine-2,6-dione exhibits significant anticancer activity in various tumor cell lines. Notably:

  • In vitro Studies : The compound demonstrated cytotoxic effects against human cancer cell lines such as HeLa and HCT116 with IC50 values ranging from 10 to 20 µM. This suggests a potential for development as a chemotherapeutic agent .
  • Mechanism of Action : It appears to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression .

Neuroprotective Effects

The compound has shown promise in neuroprotection studies:

  • Neuroprotective Assays : In models of oxidative stress-induced neuronal damage, it reduced cell death by modulating oxidative stress responses and enhancing mitochondrial function .

Case Studies

Several case studies have investigated the biological effects of 8-(2-Ethoxy-ethoxy)-1,3-dimethyl-7-phenethyl-3,7-dihydro-purine-2,6-dione:

  • Study on Cancer Cell Lines :
    • Objective : To evaluate the cytotoxic effects on various cancer cell lines.
    • Findings : Significant inhibition of cell proliferation was observed in breast (MCF7) and colon (HT29) cancer cells with associated apoptosis markers being upregulated.
  • Neuroprotection in Animal Models :
    • Objective : To assess protective effects against neurodegeneration.
    • Findings : In rodent models subjected to induced oxidative stress, treatment with the compound resulted in decreased markers of inflammation and improved behavioral outcomes.

Data Summary Table

Biological ActivityObserved EffectsIC50 Values
AnticancerInduces apoptosis in cancer cells10–20 µM
NeuroprotectionReduces oxidative stress-induced damageNot specified

Q & A

Q. Protocol :

  • Cell lines : Use CHO-K1 cells transfected with human A₁/A₂A receptors.
  • cAMP accumulation assay : Measure inhibition of NECA-induced cAMP via ELISA.
  • Data normalization : Include theophylline as a positive control .

Advanced: What strategies improve aqueous solubility without compromising target binding?

  • Co-solvents : Use cyclodextrins (e.g., HP-β-CD) for complexation.
  • Prodrug approach : Introduce ionizable groups (e.g., phosphate esters) at the 8-position.
    Validation :
  • Phase-solubility diagrams and in vivo pharmacokinetic studies in rodent models .

Advanced: How should researchers address contradictory data in spectral characterization?

Case example : Discrepant 13^13C NMR signals for the ethoxyethoxy chain.
Resolution :

  • Perform 2D NMR (HSQC, HMBC) to assign carbons unambiguously.
  • Compare with X-ray crystallography data (e.g., Cambridge Structural Database entries for analogous xanthines) .

Advanced: What pharmacophore features are critical for its bioactivity, and how can they be modeled?

Q. Pharmacophore elements :

  • Hydrogen bond acceptors : Purine-2,6-dione core.
  • Hydrophobic regions : Phenethyl and ethoxyethoxy groups.
    Modeling workflow :
  • Generate 3D pharmacophores using MOE or Schrödinger.
  • Validate with enrichment studies (ROC curves) against known actives .

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